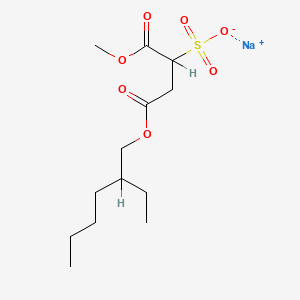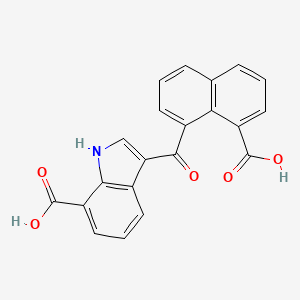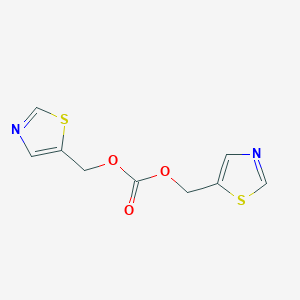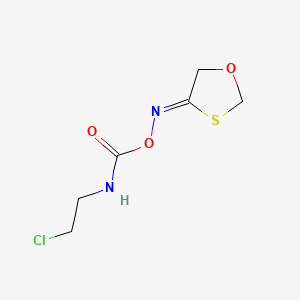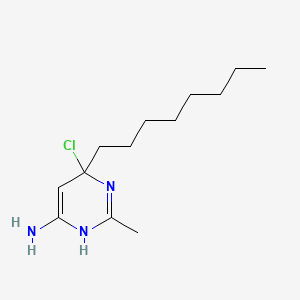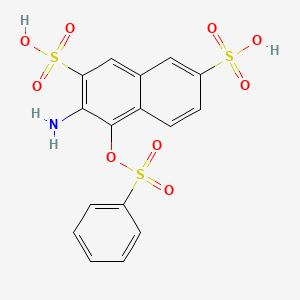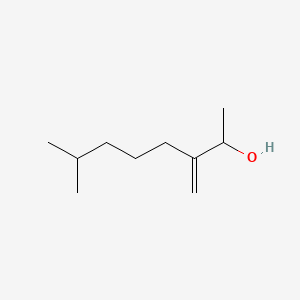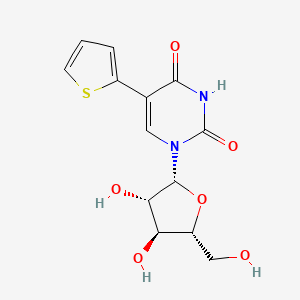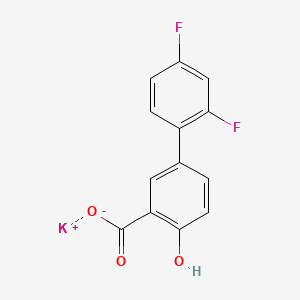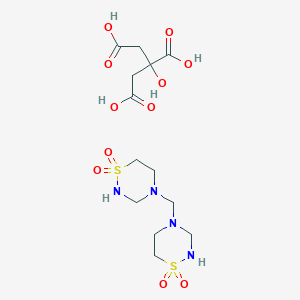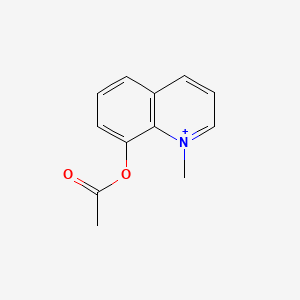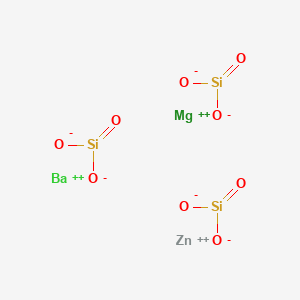
Silicic acid, barium magnesium zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid, barium magnesium zinc salt is a complex inorganic compound that combines silicic acid with barium, magnesium, and zinc ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, barium magnesium zinc salt typically involves the reaction of silicic acid with barium, magnesium, and zinc salts. One common method is the precipitation method, where aqueous solutions of barium, magnesium, and zinc salts are mixed with a solution of silicic acid. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale precipitation processes. The raw materials, including barium chloride, magnesium sulfate, and zinc nitrate, are dissolved in water and reacted with silicic acid under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silicic acid, barium magnesium zinc salt can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation states of the metal ions may change.
Substitution: The metal ions in the compound can be substituted by other metal ions under specific conditions.
Condensation: Silicic acid can undergo condensation reactions, leading to the formation of polymeric structures
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, condensation reactions may lead to the formation of polymeric silicic acid structures, while substitution reactions may result in the formation of new metal silicates .
Wissenschaftliche Forschungsanwendungen
Silicic acid, barium magnesium zinc salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems, particularly in the context of silicon metabolism and biomineralization.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use in drug delivery systems and as a component of medical implants.
Industry: The compound is used in the production of ceramics, glass, and other materials with specialized properties .
Wirkmechanismus
The mechanism of action of silicic acid, barium magnesium zinc salt involves its interaction with various molecular targets and pathways. In biological systems, silicic acid can influence the formation of collagen and other structural proteins, contributing to the health of connective tissues. The metal ions in the compound may also play a role in enzymatic reactions and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Silicate: A compound of magnesium oxide and silicon, used in various industrial and pharmaceutical applications.
Orthosilicic Acid: A form of silicic acid that is bioavailable and used in dietary supplements.
Metasilicic Acid: Another form of silicic acid with different structural properties.
Uniqueness
Silicic acid, barium magnesium zinc salt is unique due to its combination of multiple metal ions, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and makes the compound a valuable material for research and industrial use .
Eigenschaften
CAS-Nummer |
72162-08-4 |
|---|---|
Molekularformel |
BaMgO9Si3Zn |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
magnesium;zinc;barium(2+);dioxido(oxo)silane |
InChI |
InChI=1S/Ba.Mg.3O3Si.Zn/c;;3*1-4(2)3;/q2*+2;3*-2;+2 |
InChI-Schlüssel |
IIKSOEHFUUOYER-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Zn+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


